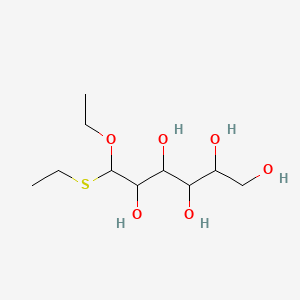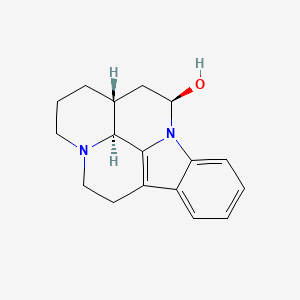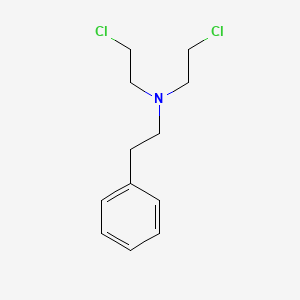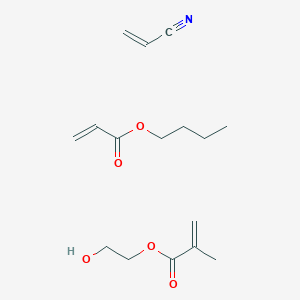
Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; prop-2-enenitrile: is a complex compound with a molecular formula of C22H36O9 and a molecular weight of 444.516 g/mol . This compound is a polymer formed from the combination of butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, and prop-2-enenitrile. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; prop-2-enenitrile involves polymerization reactions. The monomers, butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, and prop-2-enenitrile, are subjected to polymerization under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the polymer .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors. The monomers are mixed in precise ratios and subjected to polymerization in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer properties. The resulting polymer is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various polymers and copolymers. Its unique chemical structure allows for the creation of materials with specific properties, such as enhanced mechanical strength and thermal stability .
Biology: In biological research, the compound is used in the development of biomaterials and drug delivery systems. Its biocompatibility and ability to form stable polymers make it suitable for medical applications .
Medicine: The compound is explored for its potential use in drug formulations and controlled release systems. Its ability to form hydrogels and other polymeric structures is advantageous for medical applications .
Industry: In industrial applications, the compound is used in the production of coatings, adhesives, and sealants. Its chemical properties make it suitable for creating durable and resistant materials .
Mechanism of Action
The mechanism of action of butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; prop-2-enenitrile involves its ability to undergo polymerization and form stable polymeric structures. The molecular targets and pathways involved include interactions with other monomers and catalysts during the polymerization process. The compound’s unique chemical structure allows it to form polymers with specific properties, which can be tailored for various applications .
Comparison with Similar Compounds
- Butyl methacrylate
- Butyl acrylate
- 2-hydroxyethyl acrylate
Comparison: Compared to similar compounds, butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; prop-2-enenitrile offers unique advantages in terms of its polymerization properties and the ability to form stable and durable polymers. Its combination of monomers provides a balance of mechanical strength, thermal stability, and biocompatibility, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C16H25NO5 |
|---|---|
Molecular Weight |
311.37 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C7H12O2.C6H10O3.C3H3N/c1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-2-3-4/h4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;2H,1H2 |
InChI Key |
RDQILAOYLVJJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OCCO.C=CC#N |
Related CAS |
58969-70-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


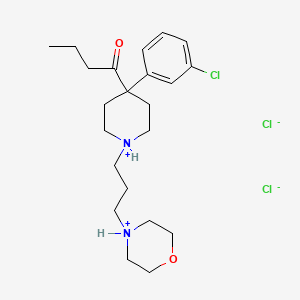
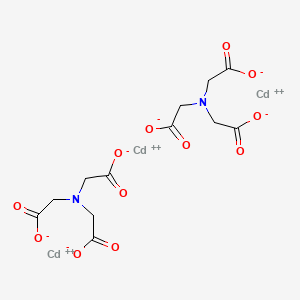
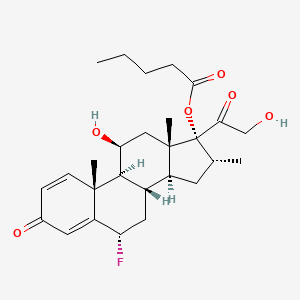
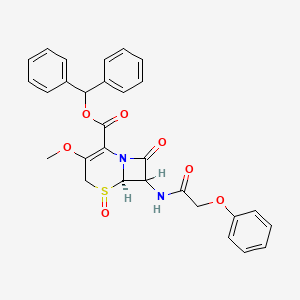
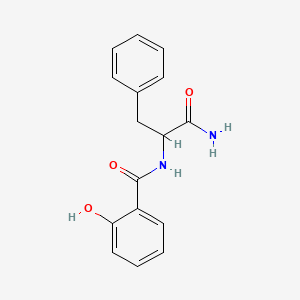


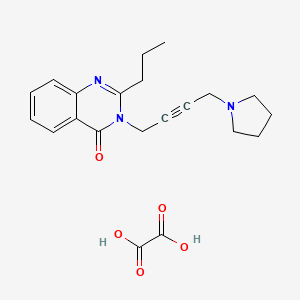
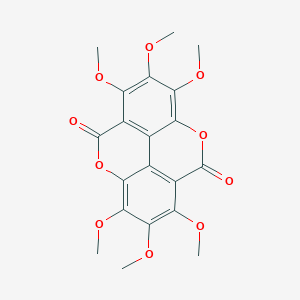
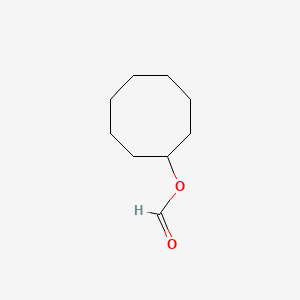
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
